molecular formula C11H10O4 B13884483 4,7-dimethoxy-3H-indene-1,2-dione

4,7-dimethoxy-3H-indene-1,2-dione

Cat. No.: B13884483
M. Wt: 206.19 g/mol
InChI Key: HXNUXAQAGXWTOG-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-3H-indene-1,2-dione is an organic compound with the molecular formula C11H10O4 It is a derivative of indene, characterized by the presence of two methoxy groups at the 4 and 7 positions and a dione functionality at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-3H-indene-1,2-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the oxidative cyclization of 4,7-dimethoxy-1-indanone using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the dione structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-3H-indene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dione to diols or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce new functional groups at the methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Carboxylic acids, quinones.

    Reduction: Diols, alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

4,7-Dimethoxy-3H-indene-1,2-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-3H-indene-1,2-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Indane-1,3-dione: A closely related compound with similar chemical properties but lacking the methoxy groups.

    4,7-Dimethyl-1H-indene-1,2-dione: Another derivative with methyl groups instead of methoxy groups.

Uniqueness

4,7-Dimethoxy-3H-indene-1,2-dione is unique due to the presence of methoxy groups, which can influence its reactivity and biological activity. The methoxy groups can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

4,7-dimethoxy-3H-indene-1,2-dione

InChI

InChI=1S/C11H10O4/c1-14-8-3-4-9(15-2)10-6(8)5-7(12)11(10)13/h3-4H,5H2,1-2H3

InChI Key

HXNUXAQAGXWTOG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CC(=O)C(=O)C2=C(C=C1)OC

Origin of Product

United States

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